2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride
Description
2-Methoxy-4-(pyridin-2-yl)aniline dihydrochloride is a dihydrochloride salt of a substituted aniline derivative containing a pyridinyl moiety and a methoxy group. The pyridine ring and methoxy group contribute to its electronic properties, solubility, and reactivity, making it a candidate for drug design and coordination chemistry .
Properties
Molecular Formula |
C12H14Cl2N2O |
|---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
2-methoxy-4-pyridin-2-ylaniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11;;/h2-8H,13H2,1H3;2*1H |
InChI Key |
GNEYXYMJQWDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=N2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride typically involves a series of chemical reactions. One common method includes the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares structural similarities with several derivatives reported in the literature. Key analogs include:
Key Observations :
- Solubility : The 4-methylpiperazine substituent in 20b increases aqueous solubility compared to the pyridinyl group in the target compound, which may influence bioavailability .
- Biological Activity: Replacement of the pyridinyl group with a pyrrolidinone (as in ) alters target selectivity, shifting activity toward neurological targets.
- Synthetic Flexibility: The methoxy group in the target compound allows for regioselective functionalization, similar to methods used for 5-alkynyl-2-methyl-4-methoxypyridazinones .
Physicochemical and Analytical Data
Notes:
- The target compound’s dihydrochloride form likely enhances stability and crystallinity compared to free bases, as seen in related arylaminopyridine salts .
- HPLC retention times for analogs (e.g., 20b at 10.81 min) suggest moderate polarity, consistent with methoxy and aromatic substituents .
Critical Analysis of Evidence Limitations
- Data Gaps : Direct experimental data (e.g., XRD, NMR) for the target compound are absent in the provided evidence. Structural inferences rely on analogs like 20b and 20c .
- Contradictions : Safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid highlight the variability in toxicity profiles among structurally related compounds, underscoring the need for compound-specific testing.
Biological Activity
2-Methoxy-4-(pyridin-2-yl)anilinedihydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including antimicrobial properties, cytotoxic effects, and its mechanism of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of a methoxy group and a pyridine ring, which are known to influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with pyridine rings have shown significant activity against Gram-positive bacteria. A comparative study indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest their viability as antimicrobial agents .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| This compound | TBD | TBD |
Cytotoxic Effects
The cytotoxicity of this compound has also been explored using various cancer cell lines. For example, studies employing the MTT assay demonstrated that this compound exhibits selective cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value indicating moderate potency .
Table 2: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 24 |
| HeLa | 30 | 24 |
| A549 | 40 | 24 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Molecular docking studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival, such as DNA gyrase, which is critical for bacterial DNA replication .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in December 2023 reported that derivatives similar to this compound showed promising antimicrobial activity against various pathogens, indicating potential for further development as therapeutic agents .
- Cancer Research : Research conducted on the cytotoxic effects on MCF-7 cells revealed that this compound could induce apoptosis, which was confirmed through flow cytometry analysis . This suggests its potential as a chemotherapeutic agent.
- Pharmacokinetics : Preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate favorable profiles for drug-like properties, making it a candidate for further pharmacological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
